molecular formula C14H11BrN2OS B5677283 C14H11BrN2OS

C14H11BrN2OS

Cat. No.: B5677283
M. Wt: 335.22 g/mol
InChI Key: JCZLCEANRKKFEI-UHFFFAOYSA-N
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Description

The compound with the molecular formula C14H11BrN2OS N-((2-Bromophenyl)carbamothioyl)benzamide This compound is a member of the thiourea family and is characterized by the presence of a bromophenyl group and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Bromophenyl)carbamothioyl)benzamide typically involves the reaction of 2-bromophenyl isothiocyanate with benzamide . The reaction is carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

While specific industrial production methods for N-((2-Bromophenyl)carbamothioyl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-((2-Bromophenyl)carbamothioyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiourea moiety can undergo oxidation to form sulfoxides or sulfones.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include such as amines or thiols, typically under mild conditions.

    Oxidation: Reagents like or are used.

    Reduction: Reducing agents such as or are employed.

    Hydrolysis: Acidic or basic conditions using or .

Major Products Formed

    Substitution: Formation of substituted thioureas.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

N-((2-Bromophenyl)carbamothioyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-((2-Bromophenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-((2-Chlorophenyl)carbamothioyl)benzamide
  • N-((2-Fluorophenyl)carbamothioyl)benzamide
  • N-((2-Iodophenyl)carbamothioyl)benzamide

Uniqueness

N-((2-Bromophenyl)carbamothioyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

5-(4-bromophenyl)-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2OS/c1-2-10-11(8-3-5-9(15)6-4-8)12-13(18)16-7-17-14(12)19-10/h3-7H,2H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZLCEANRKKFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(S1)N=CNC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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